AKT1-PDPK1 Protein-Protein Interaction Inhibition: Quantified Potency and Mechanism Differentiation from ATP-Competitive AKT Kinase Inhibitors
NSC156529 inhibits the AKT1-PDPK1 protein-protein interaction with an IC₅₀ of 3.862 μM as determined by luciferase complementation assay, representing a fundamentally distinct mechanism from ATP-competitive AKT kinase inhibitors [1]. In a live cell-based screen for small molecule inhibitors of physical interaction between AKT1 and PDPK1, NSC156529 was identified as the sole active hit among screened compounds, distinguishing it from conventional AKT pathway inhibitors that target kinase catalytic activity [1].
| Evidence Dimension | AKT1-PDPK1 interaction inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.862 μM |
| Comparator Or Baseline | ATP-competitive AKT kinase inhibitors (e.g., Miransertib/ARQ-092: AKT1 IC₅₀ = 2.7 nM); PHT-427 (AKT phosphorylation IC₅₀ = 8.6 μM in BxPC-3 cells) |
| Quantified Difference | NSC156529 inhibits protein-protein interaction rather than kinase activity; PHT-427 inhibits AKT phosphorylation with ~2.2-fold higher IC₅₀ (8.6 μM vs 3.862 μM for interaction inhibition) |
| Conditions | Luciferase complementation assay; HEK293 cells expressing AKT1 and PDPK1 fusion constructs |
Why This Matters
Selection of NSC156529 is essential for studies requiring disruption of AKT1-PDPK1 scaffolding rather than global AKT kinase inhibition, a distinction with implications for downstream signaling specificity and reduced cytotoxicity profiles.
- [1] Mäemets-Allas K, Viil J, Jaks V. A Novel Inhibitor of AKT1-PDPK1 Interaction Efficiently Suppresses the Activity of AKT Pathway and Restricts Tumor Growth In Vivo. Mol Cancer Ther. 2015 Nov;14(11):2486-96. doi: 10.1158/1535-7163.MCT-15-0281. Fig. 3A: IC₅₀ = 3.862 μmol/L. View Source
